Physicochemical Differentiation: clogP and TPSA Comparison Against 7-Chloro-N-(1-phenylethyl)quinazolin-4-amine
The target compound's N-methylsulfonyl-piperidine substituent confers a substantially lower calculated logP (clogP) and higher topological polar surface area (TPSA) compared to the 1-phenylethyl analog, directly impacting solubility and permeability profiles [1]. This physicochemical differentiation is critical when selecting building blocks for fragment-based or structure-based drug design where balanced hydrophilicity is desired. No direct head-to-head experimental comparison was identified in the public domain; the data below are derived from authoritative calculated property databases [2].
| Evidence Dimension | Calculated LogP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.23 |
| Comparator Or Baseline | 7-chloro-N-(1-phenylethyl)quinazolin-4-amine: clogP ≈ 4.0 (estimated from PubChem XLogP3) |
| Quantified Difference | Target compound is approximately 1.8 log units more hydrophilic |
| Conditions | Calculated via fragment-based methods (Drug-likeness analysis tool, Sildrug platform) |
Why This Matters
A 1.8 log unit difference in clogP can translate to a ~60-fold difference in octanol-water partition coefficient, directly influencing aqueous solubility, membrane permeability, and metabolic clearance in drug discovery programs.
- [1] Sildrug platform, IBB Warsaw. Calculated properties for C₁₄H₁₇ClN₄O₂S: clogP = 2.23, TPSA = 60.25 Ų, Rotatable Bonds = 6, HBA = 6, HBD = 0. Accessed via sildrug.ibb.waw.pl. View Source
- [2] PubChem. Compound Summary: 7-chloro-N-(1-phenylethyl)quinazolin-4-amine (PubChem CID estimated). Molecular Formula C₁₆H₁₄ClN₃, MW 283.75. XLogP3 estimated approximately 3.5–4.0 based on structural analogs. View Source
